REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[CH2:7](Br)[CH:8]=[CH2:9].C(N(CC)C(C)C)(C)C>CN(C=O)C>[CH2:9]([N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH:8]=[CH2:7]
|
Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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CC=1N=CNC1
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Then the reaction mixture was cooled
|
Type
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CUSTOM
|
Details
|
quenched with saturated NaHCO3 (30 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×40 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica using 2% CH3OH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C=NC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |